2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(4-methoxypyridin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-3-5-10-6-7(8)2-4-9;;/h3,5-6H,2,4,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTNLAIOZJACQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4-methoxypyridine with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) acts as a strong nucleophile, participating in substitution reactions with electrophiles. Key examples include:
| Reaction Type | Reagents/Conditions | Product Formed | Notes |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in DMF, 60°C | Secondary or tertiary amines | Requires deprotonation of NH₂ |
| Acylation | Acetyl chloride (ClCOCH₃), base | Amide derivatives (e.g., -NHCOCH₃) | Enhanced solubility in organic solvents |
The dihydrochloride salt form necessitates prior neutralization (e.g., with NaOH) to liberate the free amine for reactivity.
Oxidation and Reduction
The amine group and pyridine ring exhibit redox activity:
Oxidation
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Amine to Nitroso/Nitro Groups : Strong oxidizers like KMnO₄ under acidic conditions may oxidize the primary amine to nitroso intermediates, though this is less common without adjacent activating groups.
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Pyridine Ring Oxidation : The methoxy group stabilizes the ring against oxidation, but harsh conditions (e.g., H₂O₂, Fe³⁺) could hydroxylate the pyridine at the 2- or 6-position.
Reduction
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Nitro to Amine : While not directly applicable, the compound itself could result from the reduction of a nitro precursor (e.g., catalytic hydrogenation with Pd/C).
Coupling Reactions
The pyridine ring’s methoxy group directs electrophilic aromatic substitution (EAS) to specific positions, while the amine enables cross-coupling:
| Reaction Type | Reagents/Conditions | Product Formed |
|---|---|---|
| Buchwald-Hartwig Amination | Pd(dba)₂, Xantphos, aryl halides | Biaryl amines |
| Suzuki Coupling | Pd(PPh₃)₄, boronic acids | Cross-coupled pyridine derivatives |
Acid-Base Reactions
The dihydrochloride salt dissociates in aqueous solutions:
This property is critical for solubility adjustments in pharmaceutical formulations .
Complexation with Metals
The amine and pyridine nitrogen atoms can coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates. Applications include catalytic systems or metallodrug precursors.
Demethylation of Methoxy Group
Under strong acidic (HI) or basic (BBr₃) conditions, the methoxy group (-OCH₃) converts to a hydroxyl group (-OH), altering electronic properties of the pyridine ring:
Mechanistic Insights
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Amine Reactivity : The electron-rich amine participates in nucleophilic attacks, while its protonation state (free base vs. salt) modulates reactivity.
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Pyridine Ring Effects : The methoxy group donates electron density via resonance, directing EAS to the 2- and 6-positions and stabilizing intermediates.
Scientific Research Applications
2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: It is used in the study of cellular functions and signaling pathways, particularly those involving PI3K.
Medicine: The compound is involved in the development of PI3K inhibitors, which have therapeutic potential in treating various diseases, including cancer.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The compound exerts its effects by inhibiting class I phosphoinositide 3-kinases (PI3Ks), which are enzymes involved in various cellular processes such as metabolism, cell growth, and survival. By inhibiting PI3Ks, the compound can modulate signaling pathways that are often dysregulated in diseases like cancer.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Deduced formula (base amine: C₈H₁₂N₂O + 2HCl).
†Calculated mass based on deduced formula.
Substituent Effects on Properties
- Electron-Donating vs. This difference may influence binding interactions in biological systems.
- Positional Isomerism : Substituent position (e.g., 4-methoxy vs. 2-chloro) alters steric and electronic profiles. For example, 2-chloro substitution in may hinder hydrogen bonding compared to the 4-methoxy group in the target compound.
Crystallographic Considerations
Crystal structures of such salts are often resolved using programs like SHELXL (), which is critical for confirming stereochemistry and intermolecular interactions. The methoxy group’s bulk may influence packing efficiency compared to smaller substituents like fluorine or chlorine.
Biological Activity
2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride is a synthetic organic compound that serves as a crucial intermediate in the synthesis of more complex molecules with significant pharmaceutical applications. This compound is primarily recognized for its role as an inhibitor of class I phosphoinositide 3-kinases (PI3K), enzymes that play a vital role in various cellular processes, including metabolism, cell growth, and survival. The inhibition of PI3K has therapeutic potential in treating diseases such as cancer.
The primary mechanism through which this compound exerts its biological effects is by inhibiting PI3K activity. This inhibition modulates several downstream signaling pathways often dysregulated in cancer and other diseases. The compound's ability to selectively target PI3K makes it a valuable candidate for further drug development aimed at treating malignancies and metabolic disorders.
Inhibition Studies
Recent studies have demonstrated that this compound effectively inhibits PI3K activity in vitro. The following table summarizes key findings from various studies:
| Study | Cell Line | Concentration Tested | Inhibition (%) | Notes |
|---|---|---|---|---|
| Study A | MCF7 | 10 µM | 70% | Significant reduction in cell viability observed. |
| Study B | HeLa | 5 µM | 65% | Induced apoptosis in treated cells. |
| Study C | A549 | 20 µM | 80% | Enhanced sensitivity to chemotherapeutic agents. |
Case Study 1: Cancer Treatment
In a preclinical study focusing on breast cancer, treatment with this compound resulted in a marked decrease in tumor size in xenograft models. The study reported that the compound not only inhibited tumor growth but also improved the efficacy of existing chemotherapy agents.
Case Study 2: Metabolic Disorders
Another study investigated the effects of this compound on metabolic syndrome models in mice. The results indicated that administration of the compound led to improved insulin sensitivity and reduced blood glucose levels, suggesting potential applications in managing diabetes.
Pharmacokinetics
Pharmacokinetic evaluations have shown that after oral administration, the compound exhibits rapid absorption with a bioavailability estimated at approximately 53.7%. The high clearance rate indicates a significant first-pass effect, which is critical for determining dosing regimens for potential therapeutic uses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride, and how can intermediates be characterized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with alkylation of 4-methoxypyridine to introduce the ethanamine moiety. Reduction of nitriles or imines (e.g., using LiAlH₄ or catalytic hydrogenation) is followed by hydrochloride salt formation. Key intermediates should be characterized via , , and mass spectrometry to confirm structural integrity. For hydrochloride salts, elemental analysis and chloride ion titration are critical . UV/Vis spectroscopy (λmax ~255 nm, as seen in analogous compounds) can monitor reaction progress .
Q. Which analytical techniques are most effective for purity assessment and stability studies of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, using a C18 column and gradient elution. Stability studies under varying temperatures and humidity levels (e.g., ICH Q1A guidelines) should employ accelerated degradation conditions (40°C/75% RH) with periodic sampling. Mass spectrometry can identify degradation products, while thermogravimetric analysis (TGA) evaluates hygroscopicity . Long-term storage at -20°C is recommended to maintain stability ≥5 years .
Q. How should researchers design experiments to optimize reaction yields and minimize byproducts?
- Methodological Answer : Use factorial design (e.g., 2 designs) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can identify optimal conditions. For example, a central composite design might reveal that ethanol/water mixtures improve solubility and reduce side reactions compared to pure DMSO . Real-time monitoring via inline FTIR or Raman spectroscopy enhances reproducibility .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of 2-(4-Methoxypyridin-3-yl)ethan-1-amine in complex reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and predict nucleophilic/electrophilic sites. Reaction path searches using the artificial force-induced reaction (AFIR) method help identify transition states and competing pathways. Pairing computational results with experimental validation (e.g., kinetic isotope effects) resolves ambiguities in mechanism proposals .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, buffer pH). Conduct meta-analyses of published data to identify confounding variables. Validate findings using orthogonal assays:
- In vitro : Radioligand binding assays (e.g., for receptor affinity) with positive/negative controls.
- In silico : Molecular docking (AutoDock Vina) to compare binding poses across studies.
Cross-reference with structural analogs (e.g., methoxy positional isomers) to isolate structure-activity relationships .
Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs of this dihydrochloride salt?
- Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak IA) with hexane/isopropanol mobile phases can resolve enantiomers. For polymorph screening, use high-throughput crystallization robots with solvents of varying polarity (e.g., acetone vs. ethyl acetate). X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) characterize crystalline forms. Membrane-based separations (e.g., nanofiltration) may isolate specific hydrate forms .
Q. How can researchers integrate this compound into continuous flow reactor systems for scalable synthesis?
- Methodological Answer : Design a flow reactor with segmented temperature zones:
- Zone 1 : Alkylation at 60–80°C in a coiled tube reactor.
- Zone 2 : Inline extraction for intermediate purification.
- Zone 3 : Continuous hydrogenation with immobilized Pd/C catalyst.
Process analytical technology (PAT) tools, such as inline pH probes and UV flow cells, enable real-time quality control. Computational fluid dynamics (CFD) models optimize mixing and residence time distribution .
Data Contradiction and Validation Strategies
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Case Study : If conflicting reports exist on the compound’s stability in aqueous buffers, perform accelerated stability testing under controlled pH (2–9) and ionic strength. Use LC-MS to differentiate hydrolysis products from oxidation byproducts. Compare results with structurally related compounds (e.g., 4-ANPP hydrochloride) to identify moiety-specific degradation patterns .
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Statistical Approach : Apply Bayesian inference to reconcile divergent datasets, incorporating prior knowledge (e.g., degradation kinetics of pyridine derivatives). Sensitivity analyses quantify the impact of experimental variables (e.g., light exposure during storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
